3-aci-Nitropropionic acid

tautomerism physiological speciation pKa

Researchers using 3-nitropropionic acid (3-NPA) for nitronate monooxygenase (NMO) assays often obtain erroneous kinetic data because Class I NMOs cannot oxidize nitroalkanes. 3-aci-Nitropropionic acid (P3N) is the authentic anionic nitronate substrate required for accurate enzyme kinetics. • Yields kcat/Km values up to 500-fold higher than 3-NPA for Class II NMOs; essential for Class I enzymes. • Enables valid kinetic parameters (Km ~110 µM for PaNMO; kcat ~300 s⁻¹ for NcNMO). • Supplied as pre-equilibrated solution at controlled pH (≥7.4) to ensure dominant nitronate speciation.

Molecular Formula C3H5NO4
Molecular Weight 119.08 g/mol
Cat. No. B1251709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aci-Nitropropionic acid
Molecular FormulaC3H5NO4
Molecular Weight119.08 g/mol
Structural Identifiers
SMILESC(C=[N+](O)[O-])C(=O)O
InChIInChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h2H,1H2,(H,5,6)(H,7,8)
InChIKeyDCSLGQYKPBZRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 3 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


3-aci-Nitropropionic acid (also systematically named propionate-3-nitronate, P3N) is the aci-nitro tautomer of 3-nitropropionic acid (3-NPA). It is a C3 nitronate compound existing in a pH-dependent equilibrium with its neutral nitro form, with a pKa of approximately 9.1 [1]. At physiological pH, the anionic nitronate species predominates. This compound is recognized as the actual inhibitory species targeting mitochondrial succinate dehydrogenase (Complex II), acting as an irreversible, active-site-directed inactivator [2]. It serves as the physiological substrate for nitronate monooxygenases (NMOs, EC 1.13.12.16) and 3-aci-nitropropanoate oxidase (EC 1.7.3.5), enzymes critical in the detoxification pathways of both toxin-producing organisms and environmental bacteria [3][4].

Authentic anionic nitronate tautomer for NMO enzyme assays
pH-dependent equilibrium; predominates at physiological pH for SDH inhibition studies
Required for Class I nitronate monooxygenase activity and microbial catabolic studies

Procurement Risks of Substituting with Generic 3-NPA


Although 3-nitropropionic acid (3-NPA) and 3-aci-nitropropionic acid (P3N) are tautomers in a pH-dependent equilibrium, they are not functionally interchangeable in enzymatic, analytical, or microbiological contexts. The neutral nitroalkane (3-NPA) and its anionic nitronate (P3N) exhibit distinct substrate specificities: Class I nitronate monooxygenases exclusively oxidize the anionic nitronate form and cannot turn over nitroalkanes [1]. Consequently, kinetic parameters differ by orders of magnitude, with catalytic efficiencies (kcat/Km) for P3N exceeding those for 3-NPA by up to 500-fold in direct comparisons [2]. Procurement of the incorrect tautomer or reliance on in situ equilibration without pH control can lead to significant errors in enzyme assays, misrepresented inhibitor potency, and failed microbial growth studies.

Tautomer mismatch
Neutral 3-NPA does not exist as the anionic nitronate species at neutral pH; equilibrium speciation may not replicate research workflows.
Enzyme specificity gap
Class I NMOs require the nitronate form; substitution with 3-NPA yields no detectable turnover, confounding kinetic and inhibition data.
Catalytic efficiency divergence
Reported kcat/Km for P3N exceeds that of 3-NPA by up to 500-fold in direct comparisons; assay sensitivity and reproducibility may be severely impacted.

Quantitative Differentiation Against Closest Analogs


Tautomer-Specific Equilibrium at Physiological pH

The aci-nitro (nitronate) form of 3-nitropropionic acid is not a static entity but part of a dynamic equilibrium. The pKa of this equilibrium is 9.1, meaning that at physiological pH (7.4), the anionic 3-aci-nitropropionate (P3N) is the dominant species, whereas below pH 7, the neutral 3-NPA form increasingly predominates [1]. This pH-dependent speciation directly controls the compound's reactivity, enzyme recognition, and biological toxicity, as the carbanionic nitronate form is the actual suicide inactivator of succinate dehydrogenase [2].

Tautomer equilibrium speciation
Head-to-head
pKa = 9.1; at pH 7.4 the aci-nitronate (P3N) is dominant, at pH 6.0 the neutral 3-NPA form dominates >10-fold
pH-dependent speciation directly controls reactive species availability for enzyme studies
Pre-equilibration at physiological pH recommended to maintain active nitronate
tautomerism physiological speciation pKa

Exclusive Substrate Recognition by Class I NMOs

A critical functional distinction between the two tautomers is their recognition by detoxification enzymes. Class I nitronate monooxygenases (NMOs), which represent the majority of characterized NMOs in bacteria and fungi, can only oxidize anionic alkyl nitronates such as P3N. They cannot oxidize neutral nitroalkanes, including 3-NPA, nitroethane, 1-nitropropane, or 2-nitropropane [1]. This strict substrate requirement means that in any enzymatic study or biotechnological application employing Class I NMOs, only the authentic 3-aci-nitropropionate form will be turned over.

Class I NMO substrate specificity
Class-level inference
Class I NMOs (e.g., PaNMO) oxidize P3N; no detectable turnover with 3-NPA, nitroethane, or other neutral nitroalkanes
Binary substrate discrimination: only the nitronate form supports Class I NMO catalytic activity
Validated with recombinant enzymes at pH 7.4, 30°C
enzyme specificity nitronate monooxygenase substrate discrimination

Catalytic Efficiency Comparison with Class II NMO

Even for Class II nitronate monooxygenases, which can turn over both nitronates and nitroalkanes, the catalytic preference for the aci form is overwhelming. In a direct head-to-head kinetic comparison using Neurospora crassa NMO, the kcat with P3N was 300 s⁻¹, which was 7-fold higher than with 3-NPA. More strikingly, the specificity constant kcat/Km for P3N was 1,700,000 M⁻¹s⁻¹, approximately 500-fold larger than the kcat/Km for 3-NPA [1]. This demonstrates that even when both tautomers can technically serve as substrates, the enzyme is kinetically optimized for the nitronate form.

Class II NMO catalytic efficiency
Head-to-head
kcat/Km P3N: 1,700,000 M⁻¹s⁻¹ vs 3-NPA: ~3,400 M⁻¹s⁻¹ (≈500-fold higher for P3N)
Supports detection sensitivity in NMO assays; 3-NPA may fail to generate reliable signal at low enzyme levels
Neurospora crassa Class II NMO, pH 7.4, 30°C
enzyme kinetics catalytic efficiency kcat/Km

Benchmark Kinetic Parameters for Bacterial Class I NMO

The bacterial Class I NMO from Pseudomonas aeruginosa PAO1 (PaNMO) sets the benchmark for catalytic efficiency with P3N. The enzyme displays an apparent kcat (kcat_app) of 1300 s⁻¹ and an apparent Km (Km_app) of 110 µM for P3N, yielding a catalytic efficiency kcat_app/Km_app of 12 × 10⁶ M⁻¹s⁻¹ at pH 7.5 [1]. This value approaches the diffusion-controlled limit for enzyme-substrate encounters. For comparison, the Km for P3N with a bacterial P3N monooxygenase from a soil isolate was estimated at 168 µM [2]. No comparable catalytic parameters exist for 3-NPA with Class I enzymes because they cannot oxidize the neutral form.

Bacterial Class I NMO benchmark
Class-level inference
kcat_app 1300 s⁻¹, Km_app 110 µM, kcat_app/Km_app 12 × 10⁶ M⁻¹s⁻¹ (PaNMO, pH 7.5)
Reported benchmark for validating enzyme preparations and inhibitor studies
Km values for other bacterial P3N monooxygenases in the 100–170 µM range
bacterial enzyme Michaelis constant catalytic proficiency

Distinct Enzyme Commission Classification

The oxidation of 3-aci-nitropropionic acid (P3N) is catalyzed by two distinctly classified enzyme systems, underscoring its unique biochemical identity. EC 1.7.3.5 (3-aci-nitropropanoate oxidase) catalyzes the reaction: 3-aci-nitropropanoate + O₂ + H₂O → 3-oxopropanoate + nitrite + H₂O₂, and is a flavoprotein (FMN) that initiates substrate autoxidation via a free radical mechanism [1]. Separately, EC 1.13.12.16 (nitronate monooxygenase) catalyzes the oxidative denitrification of alkyl nitronates, with P3N being the best characterized physiological substrate [2]. In contrast, the neutral 3-NPA is not a substrate for either of these enzymes in their canonical forms; its oxidation, when observed, is attributed to slow non-enzymatic tautomerization to the nitronate form or to the promiscuous activity of Class II NMOs.

Enzyme Commission classification
Class-level inference
P3N substrate for EC 1.7.3.5 and EC 1.13.12.16; no equivalent EC entry for direct 3-NPA oxidation
Distinct EC numbers reinforce the biochemical identity; substitution may lead to incorrect annotation
Based on IUBMB nomenclature and purified enzyme validation
enzyme classification oxidoreductase biocatalysis

High-Value Research and Industrial Applications


NMO Kinetic Characterization and Inhibitor Screening

3-aci-Nitropropionic acid (P3N) is the essential substrate for determining accurate kinetic parameters (kcat, Km, kcat/Km) of nitronate monooxygenases from both Class I and Class II. As demonstrated with PaNMO (kcat_app/Km_app = 12 × 10⁶ M⁻¹s⁻¹, Km = 110 µM [1]) and NcNMO (kcat = 300 s⁻¹, kcat/Km = 1.7 × 10⁶ M⁻¹s⁻¹ [2]), only the authentic P3N form yields kinetically competent data. Use of 3-NPA would result in 500-fold underestimation of catalytic efficiency for Class II enzymes and zero detectable activity for Class I enzymes.

Microbial Metabolism and Catabolic Pathway Studies

Environmental microbiology studies investigating the bacterial catabolism of nitroaliphatic toxins require P3N as the actual growth substrate. Soil bacteria isolated on 3-NPA mineralize the compound via a P3N monooxygenase that denitrates P3N to malonic semialdehyde, with the enzyme displaying a Km of 168 µM for P3N [3]. The pathway is specifically induced by the nitronate form, and gene expression is tightly linked to P3N availability rather than the neutral 3-NPA.

Mitochondrial Toxicology and SDH Inhibition Assays

In mechanistic studies of mitochondrial Complex II inhibition, the carbanionic P3N form is the definitive suicide inactivator [4]. Experimental protocols requiring the quantification of irreversible, time-dependent inactivation kinetics of succinate dehydrogenase must use pre-equilibrated P3N at controlled pH (≥7.4) to ensure that the active inhibitory species is the dominant form. Using 3-NPA at acidic pH will confound IC₅₀ or kinact/Ki determinations due to variable speciation.

Biocatalytic Detoxification System Development

In synthetic biology and enzyme engineering projects aimed at detoxifying nitroaliphatic environmental pollutants, P3N serves as both the inducer and the substrate for heterologously expressed NMOs. The ultra-high catalytic efficiency of bacterial NMOs (>10⁷ M⁻¹s⁻¹) makes P3N the optimal substrate for validating recombinant enzyme performance and for designing whole-cell biosensor systems that couple P3N oxidation to colorimetric, fluorometric, or electrochemical outputs [1][5].

Application
Selection Property
Validation Focus
NMO enzyme kinetics and inhibitor screening
Tautomer-specific substrate for accurate kcat/Km determination
Kinetic parameter accuracy; zero false negatives with Class I NMOs
Bacterial catabolic pathway studies
Inducer and growth substrate for P3N-responsive gene expression
Mineralization assays; catabolic gene induction under controlled pH
Mitochondrial Complex II (SDH) inhibition research
Irreversible suicide inactivator species (nitronate form)
Time-dependent inactivation kinetics at physiological pH
Enzyme-based detoxification system development
High reported catalytic proficiency with bacterial NMOs
Recombinant enzyme performance; whole-cell biosensor outputs
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